molecular formula C13H21NO B1266535 Octyl 2-pyridyl ether CAS No. 70289-27-9

Octyl 2-pyridyl ether

Cat. No. B1266535
CAS RN: 70289-27-9
M. Wt: 207.31 g/mol
InChI Key: YRRNIRAKWMOLTK-UHFFFAOYSA-N
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Description

Octyl 2-pyridyl ether is a chemical compound with the molecular formula C13H21NO . It is used in various industrial and scientific research .


Synthesis Analysis

The synthesis of Octyl 2-pyridyl ether and similar compounds often involves challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . The process can range from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .


Molecular Structure Analysis

The molecular structure of Octyl 2-pyridyl ether is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Octyl 2-pyridyl ether is 207.3119 .


Chemical Reactions Analysis

The chemical reactions involving Octyl 2-pyridyl ether are complex and can involve various mechanisms. For example, the ether oxygen can be protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl 2-pyridyl ether include its molecular formula C13H21NO, and its molecular weight 207.3119 .

Scientific Research Applications

Application in Metamorphosis Induction

Octyl 2-pyridyl ether and its related compounds, such as 3-pyridyl ethers, have been studied for their potential to induce precocious metamorphosis in silkworm larvae, specifically in Bombyx mori. This research found that certain pyridyl ethers, particularly those with a 3-pyridine moiety, were essential for inducing this activity. However, octyl 3-pyridyl ethers showed no activity in this regard, highlighting the specificity of the pyridine position for biological activity (Kuwano et al., 1998).

Crosslinking in Polymer Chemistry

In polymer chemistry, octyl 2-pyridyl ether derivatives, specifically octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane, have been used as crosslinking agents. These agents are used to prepare nanocrosslinked poly(4-vinylpyridine), enhancing the thermal stability and glass transition temperatures of the polymers. This demonstrates the utility of octyl 2-pyridyl ether derivatives in developing advanced materials with improved thermal properties (Liu et al., 2005).

Synthetic Applications

Octyl 2-pyridyl ether has been explored in the context of organic synthesis. For example, it plays a role in the rhodium-catalyzed borylation of aryl 2-pyridyl ethers, facilitating the formation of arylboronic acid derivatives. This process involves the activation of C(aryl)-O bonds and is crucial for the synthesis of 1,2-disubstituted arenes. This highlights the compound's significance in synthetic organic chemistry, particularly in the formation of complex organic molecules (Kinuta et al., 2015).

Applications in Photochemistry

In photochemical studies, 2,2′-pyridyl derivatives, closely related to octyl 2-pyridyl ether, exhibit distinct behaviors in different solvents, including ethers. These compounds undergo photochemical reduction to form cis-enediol-type compounds, demonstrating their potential application in photochemical reactions and processes (Inoue et al., 1993).

Fluorescence and Luminescence Applications

The use of octyl 2-pyridyl ether derivatives has been explored in the development of luminescence-based sensors. For instance, certain polar plasticizers like 2-nitrophenyl octyl ether, related to octyl 2-pyridyl ether, have been found to act as dynamic quenchers of luminescence in some indicators. This research has led to the development of alternative plasticizers that do not quench luminescence, thus improving the performance of luminescence-based sensors (Papkovsky et al., 1997).

Environmental Applications

In environmental science, studies have been conducted on the microbial reductive debromination of polybrominated diphenyl ethers (PBDEs), which are related to octyl 2-pyridyl ether. These studies have shown that certain anaerobic bacteria can debrominate these compounds, indicating a potential environmental application in the biodegradation or bioremediation of these persistent pollutants (He et al., 2006).

Safety And Hazards

Octyl 2-pyridyl ether can cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Safety measures include washing hands thoroughly after handling and avoiding release to the environment .

Future Directions

The future directions in the research and application of Octyl 2-pyridyl ether could involve improving the poor reaction success of 2-pyridyl boron nucleophiles . There is also interest in the development of environmentally conscious practices in membrane synthesis .

properties

IUPAC Name

2-octoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNIRAKWMOLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220536
Record name Octyl 2-pyridyl ether
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-pyridyl ether

CAS RN

70289-27-9
Record name 2-(Octyloxy)pyridine
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Record name Octyl 2-pyridyl ether
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Record name Octyl 2-pyridyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LB Kasunic, IL Evoy, CN Sukenik - The Journal of Organic …, 1981 - ACS Publications
A study of the mechanism of the pyrolysis of a series of alkyl pyridyl ethers has revealed the absence of any 1, 3 alkyl shift and a linear correlation between olefin regiochemistry and …
Number of citations: 3 pubs.acs.org
VM Dixit, FM Laskovics, WI Noall… - The Journal of Organic …, 1981 - ACS Publications
Tris (tetra-n-butylammonium) hydrogen py-rophosphate was used to prepare dimethylallyl pyro-phosphate (1-OPP), 7-methylocta-2, 6-dien-l-yl pyrophosphate (2-OPP), geranyl …
Number of citations: 60 pubs.acs.org

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